Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride
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Overview
Description
Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride is a chemical compound with a specific stereochemistry, making it an enantiomerically pure substance. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride typically involves the esterification of (3S)-3-amino-2,2,4-trimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative that can interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-amino-2,2,4-trimethylpentanoate;hydrochloride: The enantiomer of the compound with different stereochemistry.
Ethyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This specificity makes it valuable in research and pharmaceutical applications.
Properties
IUPAC Name |
methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)9(3,4)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRFZZMJCUUYIJ-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C)(C)C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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